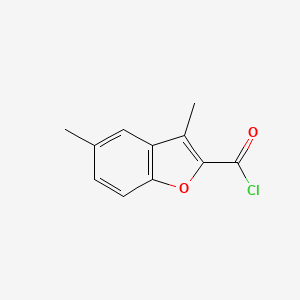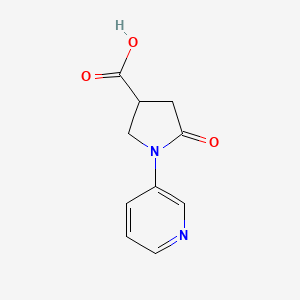
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid, is a heterocyclic compound that appears to be related to a family of pyrrolidine derivatives. These compounds have been studied for various biological activities, including anti-inflammatory, analgesic, and antibacterial properties. The pyrrolidine ring is a common motif in medicinal chemistry, often contributing to the bioactivity of pharmaceutical compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which has been shown to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Another method includes a Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, which yields substituted pyridines and highlights the use of carboxylic acids as traceless activating groups . Additionally, three-component condensation reactions have been utilized to synthesize related compounds, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid was investigated using FT-IR, NMR, and UV techniques, along with quantum chemical methods . These studies can provide insights into the electronic properties, such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by their functional groups and molecular structure. For example, heterocyclic betaines synthesized from reactions involving pyridinium salts exhibit NH-tautomerism and can form dimers through hydrogen bonds in the solid state . The chemical reactions of these compounds can be complex and are often influenced by the presence of substituents on the pyrrolidine ring, which can affect their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. The enolic structure of related compounds in both solution and solid state has been observed, which can have implications for their reactivity and interaction with biological systems . The absorption properties in different solvents and the formation of H-complexes can also be relevant for the pharmacokinetic profile of these compounds .
Scientific Research Applications
Spectroscopic Properties and Quantum Mechanical Study
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid and its derivatives have been extensively studied for their spectroscopic properties using various techniques such as FT-IR, NMR, and UV. Quantum chemical methods have been employed to investigate properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential. These studies provide deep insights into the electronic structure and behavior of these compounds, which are crucial for developing new materials and drugs (Devi, Bishnoi, & Fatma, 2020).
Reactivity in Decarboxylative Coupling
Research has shown that certain carboxylic acids, including those related to 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid, serve as traceless activators in Rh(III)-catalyzed decarboxylative coupling. This reactivity pattern has been leveraged to synthesize substituted pyridines with high regioselectivity, expanding the toolbox for synthetic organic chemistry (Neely & Rovis, 2014).
Fluorescence in Carbon Dots
Studies have identified that compounds such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid, which share structural similarities with 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid, are significant contributors to the fluorescence of carbon dots. This discovery has implications for the design and development of fluorescent materials for sensing, imaging, and other applications (Shi et al., 2016).
Antibacterial Potential
The synthesis and evaluation of derivatives of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid have shown promising antibacterial properties. Certain synthesized compounds exhibited moderate to good activity against various gram-positive and gram-negative bacteria, highlighting their potential as leads for developing new antibacterial agents (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Synthetic Methodologies
Research into 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid and its analogs has led to the development of novel synthetic methodologies. For instance, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids via three-component condensation offers a new pathway for constructing complex heterocycles, useful in drug development and materials science (Lichitsky et al., 2010).
properties
IUPAC Name |
5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-4-7(10(14)15)6-12(9)8-2-1-3-11-5-8/h1-3,5,7H,4,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZITHBEHRFCSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406481 |
Source


|
| Record name | 5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
CAS RN |
914637-52-8 |
Source


|
| Record name | 5-Oxo-1-(3-pyridinyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)



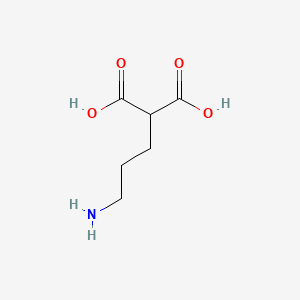

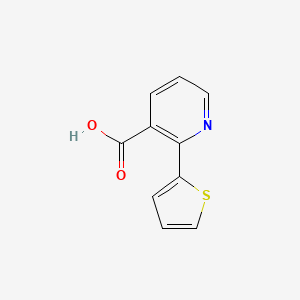



![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)
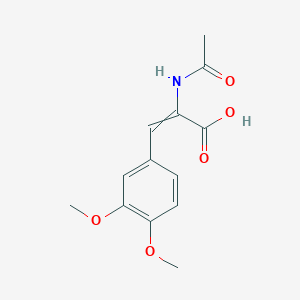
![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)
